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Introduction
Membrane proteins are critical targets for drug discovery and biomedical research, playing

essential roles in cellular signaling, transport, and adhesion. Their hydrophobic nature,

however, presents significant challenges for extraction and purification while maintaining their

native conformation and function. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-

propanesulfonate) is a zwitterionic detergent that offers a mild yet effective solution for

solubilizing membrane proteins. Its unique properties make it an ideal choice for a variety of

downstream applications, including immunoprecipitation, Western blotting, and enzymatic

assays.

CHAPS possesses a rigid steroidal backbone and a polar head group, which allows it to disrupt

lipid-lipid and lipid-protein interactions without extensively denaturing the protein structure.[1][2]

This preservation of the native state is crucial for studying protein-protein interactions and

enzymatic activity. Furthermore, its high critical micelle concentration (CMC) of 6-10 mM

facilitates its removal by dialysis, a key advantage for sample preparation.[3]

These application notes provide a detailed protocol for the extraction of membrane proteins

using CHAPS, a comparison with other commonly used detergents, and an example of its

application in studying a key signaling pathway.
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Data Presentation: Detergent Properties and
Extraction Efficiency
A comparative overview of the properties of CHAPS and two other commonly used non-ionic

detergents, Triton X-100 and NP-40, is presented in Table 1. While all three are effective in

solubilizing membrane proteins, their differing characteristics can influence their suitability for

specific applications.

Table 1: Comparison of Common Detergents for Membrane Protein Extraction

Property CHAPS Triton X-100
NP-40 (Igepal CA-
630)

Type Zwitterionic Non-ionic Non-ionic

Molecular Weight 614.9 g/mol ~625 g/mol (average) ~617 g/mol (average)

Critical Micelle

Concentration (CMC)
6 - 10 mM 0.24 mM 0.29 mM

Aggregation Number ~10 ~140 ~149

Micelle Molecular

Weight
~6 kDa ~90 kDa ~90 kDa

Denaturing Properties Non-denaturing Non-denaturing Non-denaturing

Dialyzable Yes No No

The selection of a detergent can significantly impact the yield and purity of the extracted

membrane proteins. While direct quantitative comparisons of total membrane protein yield are

often application-specific, Table 2 summarizes available data on the extraction efficiency of

CHAPS, alone or in combination with other detergents, and provides a benchmark for a high-

yield membrane protein enrichment method.

Table 2: Membrane Protein Extraction Efficiency
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Detergent/Method Cell/Tissue Type Observation/Yield Reference

4% CHAPS
Mouse Brain

Membranes

Baseline for

comparison
Lu et al., 2007

3% CHAPS + 1% LPC
Mouse Brain

Membranes

Improved spot number

and density in 2D-

PAGE

Lu et al., 2007

3% CHAPS + 1%

MEGA 10

Mouse Brain

Membranes

Improved spot number

and density in 2D-

PAGE

Lu et al., 2007

3% CHAPS + 0.5%

LPC + 0.5% MEGA 10

Mouse Brain

Membranes

Additive improvement

in spot number and

density

Lu et al., 2007

0.5% Triton X-100
Pea Epicotyl

Microsomes

Optimal for PGA

synthase activity
Iwai et al., 2002

20 mM CHAPS

(~1.2%)

Pea Epicotyl

Microsomes

Similar PGA synthase

activity to 0.5% Triton

X-100

Iwai et al., 2002

High-yield enrichment

method (not CHAPS-

based)

HT29-MTX cells

237 µg membrane

protein / 10 million

cells

Lai, 2017

Experimental Protocols
Protocol 1: Membrane Protein Extraction from Cultured
Mammalian Cells using CHAPS
This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish

of cultured mammalian cells.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA,

Protease Inhibitor Cocktail (e.g., cOmplete™, Roche), Phosphatase Inhibitor Cocktail (e.g.,

PhosSTOP™, Roche). Prepare fresh before use.

Cell scraper

Microcentrifuge tubes, 1.5 mL

Microcentrifuge

Procedure:

Place the 10 cm dish of cells on ice and wash the cell monolayer twice with 5 mL of ice-cold

PBS.

Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.

Incubate the dish on ice for 30 minutes with occasional gentle swirling.

Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5

mL microcentrifuge tube.

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant, containing the solubilized membrane and cytosolic

proteins, to a fresh, pre-chilled microcentrifuge tube.

Determine the protein concentration of the extract using a detergent-compatible protein

assay (e.g., BCA assay).

The extracted proteins are now ready for downstream applications or can be stored at -80°C

for long-term storage.

Protocol 2: Immunoprecipitation of a Membrane Protein
(EGFR) using CHAPS Lysis Buffer
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This protocol outlines the immunoprecipitation of the Epidermal Growth Factor Receptor

(EGFR), a receptor tyrosine kinase, from cells lysed with CHAPS buffer.

Materials:

Cell lysate prepared with CHAPS Lysis Buffer (from Protocol 1)

Anti-EGFR antibody, IP-grade

Protein A/G magnetic beads or agarose slurry

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPS

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Microcentrifuge tubes, 1.5 mL

Rotating wheel or rocker

Procedure:

To 500 µg of pre-cleared cell lysate, add 2-5 µg of anti-EGFR antibody.

Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.

Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2

hours at 4°C on a rotating wheel.

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose beads) or by

using a magnetic stand (for magnetic beads).

Carefully remove and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the

beads and discard the supernatant.

After the final wash, carefully remove all residual wash buffer.
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To elute the protein, add 50 µL of Elution Buffer (Glycine-HCl) and incubate for 5-10 minutes

at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a

fresh tube containing 5 µL of Neutralization Buffer. Alternatively, resuspend the beads in 50

µL of 1X SDS-PAGE sample buffer and boil for 5 minutes to elute.

The eluted sample is ready for analysis by Western blotting.

Mandatory Visualization
Experimental Workflow for Membrane Protein Extraction
and Immunoprecipitation
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Immunoprecipitation (IP)
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Caption: Workflow for membrane protein extraction and IP.
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EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell

growth, proliferation, and survival. The use of a mild detergent like CHAPS for the extraction of

EGFR and its associated proteins is crucial for studying the interactions within this pathway.
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Caption: Simplified EGFR signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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